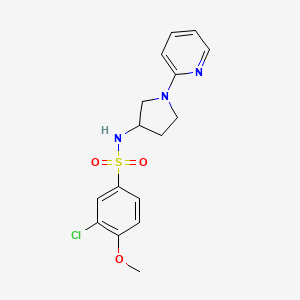

3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide linkage connecting a substituted benzene ring to a pyrrolidine moiety. Key structural features include:

- Benzene ring substitutions: 3-chloro and 4-methoxy groups, which influence electronic properties and steric bulk.

The molecule’s design suggests applications in targeting proteins or receptors where sulfonamide-based inhibitors are prevalent, such as enzymes or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)19-12-7-9-20(11-12)16-4-2-3-8-18-16/h2-6,8,10,12,19H,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQMOGDYGKLAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity.

Biological Activity

3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 367.85 g/mol

- CAS Number : 1795359-11-3

The structure of the compound includes a pyrrolidine ring and a pyridine moiety, which are known to contribute to its biological activity. The presence of chlorine and methoxy groups also plays a critical role in modulating its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown promising results against various bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

Note: MIC (Minimum Inhibitory Concentration) values for this compound are currently under investigation.

Antiviral Activity

Preliminary studies suggest that derivatives of sulfonamides may possess antiviral properties, particularly against viruses like Hepatitis B (HBV). The mechanism often involves the modulation of host cell factors that inhibit viral replication.

Case Study: Anti-HBV Activity

A study on related compounds indicated that specific structural modifications could enhance antiviral efficacy. For example, N-substituted phenylbenzamide derivatives were tested against HBV, revealing potential as effective inhibitors by increasing intracellular levels of antiviral proteins such as APOBEC3G.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure–activity relationship (SAR). Modifications in substituents on the aromatic rings and the nitrogen-containing heterocycles significantly influence its pharmacological profile.

Key Findings:

- Chlorine Substitution : Enhances antibacterial activity.

- Methoxy Group : Contributes to lipophilicity, improving membrane penetration.

- Pyridine and Pyrrolidine Rings : Essential for receptor binding and biological activity.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been identified as a promising candidate for drug development due to its structural features, which allow it to interact with various biological targets. Specifically, the presence of the pyridine and pyrrolidine moieties enhances its affinity for biological receptors.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study indicated that derivatives of sulfonamides exhibit selective COX-2 inhibition, which is beneficial for minimizing side effects associated with non-selective inhibitors like traditional NSAIDs .

| Compound | Activity | Reference |

|---|---|---|

| 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | Potential COX inhibitor | |

| PYZ43 | Anti-inflammatory and analgesic |

Hedgehog Signaling Pathway Inhibition

The compound has also been explored in the context of cancer therapy, particularly as an inhibitor of the Hedgehog signaling pathway. This pathway is often dysregulated in various malignancies, making it a target for therapeutic intervention. Research indicates that compounds similar to this compound can effectively inhibit this pathway, potentially leading to reduced tumor growth and improved patient outcomes .

Inhibition of Metallo-β-lactamases

Another application involves the inhibition of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer antibiotic resistance. Compounds with similar structures have been investigated for their ability to inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

Case Study 1: COX Inhibitors

In a recent study, a series of sulfonamide derivatives were synthesized and tested for their COX inhibitory activity. The results showed promising selectivity towards COX-2 over COX-1, suggesting potential for use as anti-inflammatory drugs with fewer gastrointestinal side effects .

Case Study 2: Cancer Therapeutics

Another study focused on the design of small molecules targeting the Hedgehog signaling pathway. The synthesized compounds demonstrated significant anti-cancer activity in vitro and in vivo models, indicating their potential as therapeutic agents against tumors driven by aberrant Hedgehog signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Benzenesulfonamide Derivatives

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Variations: Pyridin-2-yl in the target may offer stronger π-π stacking interactions compared to imidazole () or thienopyridine (), influencing binding affinity .

Pharmacological and Receptor Binding Profiles

Key Insights :

- Receptor Selectivity : The target compound’s pyrrolidine-pyridine scaffold resembles silodosin derivatives (), which target α1A/α1D-adrenergic receptors. However, its 3-chloro-4-methoxy substitutions may reduce uroselectivity compared to fluoro analogs .

- Metabolic Stability : Pyridin-2-yl substitution (target) vs. pyridin-4-yl () could alter metabolic pathways, as ortho-substituted pyridines often exhibit slower oxidation .

Table 3: Physicochemical Properties

Key Findings :

- Lipophilicity : The target compound’s lower logP (vs. ’s trifluoroethoxy analog) suggests better membrane permeability but poorer solubility .

- Synthetic Complexity : The pyridin-2-yl-pyrrolidine linkage in the target may require multi-step synthesis, similar to intermediates in (88% yield for imidazole analog) .

Q & A

Q. How can researchers ensure reproducibility of pharmacological data across laboratories?

- Best Practices :

- Standardized Protocols :

| Parameter | Specification |

|---|---|

| Cell Line | HEK293T (ATCC CRL-3216) |

| Assay Buffer | PBS + 0.1% BSA, pH 7.4 |

- Data Transparency :

- Publish raw NMR/LCMS spectra in supplementary materials .

- Use Open Science Framework (OSF) for sharing synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.